4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Fused multifunctionalized isoindole-1,3-diones
Uniqueness
4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole fused ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h5-7,11H,4,8-10H2,1-3H3 |
InChI Key |
KRVNERZDHNEZET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C |
Origin of Product |
United States |
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